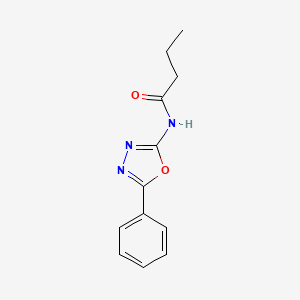

N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

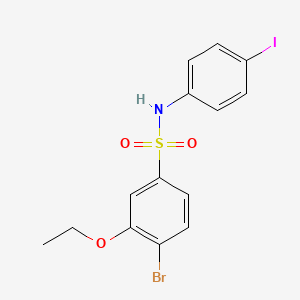

“N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide” is a chemical compound with the molecular formula C12H13N3O2 . It has been studied in the context of photophysical properties of iridium complexes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones were synthesized using substituted aldehydes with analogues of hydrazine hydrates . Another study reported the synthesis of N- and S-alkyl derivatives from 5-phenyl-1,3,4-oxadiazole-2-thiones and alkyl halides .Molecular Structure Analysis

The molecular structure of “N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide” has been elucidated by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS . The aromaticity of the 1,3,4-oxadiazole ring was estimated based on XRD and DFT data .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide” are not fully detailed in the retrieved sources. The compound has a molecular weight of 231.25100 .Wissenschaftliche Forschungsanwendungen

Photophysical Properties in Iridium Complexes

This compound has been used in the study of photophysical properties of iridium complexes . Specifically, it has been used as an ancillary ligand in iridium(III) complexes, which showed significant performance differences . The study used density functional theory (DFT) to investigate the electronic structures, absorption and emission spectra, and charge transportation properties of these complexes .

Antioxidant Activity

The compound has shown promising antioxidant activity . Specifically, the derivative 4-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol (6i) demonstrated an IC50 of 15.14 μM, indicating significant antioxidant activity .

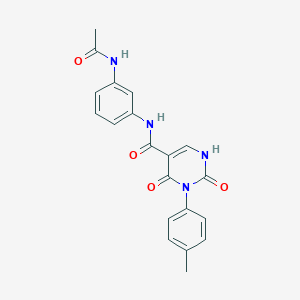

Anticancer Activity

The compound has been evaluated for its anticancer activity on various human tumor cell lines . The results of these evaluations were used to understand the influence of the structure of the 2-aryl-vinyl substituent and benzenesulfonamide scaffold on the anti-tumor activity .

Antiviral Activity

Indole derivatives, which include this compound, have been reported to possess antiviral activity . Specifically, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-Inflammatory Activity

Indole derivatives, including this compound, have been reported to possess anti-inflammatory activity . This makes them a valuable resource for the development of new therapeutic agents for inflammatory diseases .

Antimicrobial Activity

Indole derivatives, including this compound, have been reported to possess antimicrobial activity . This makes them a potential resource for the development of new antimicrobial agents .

Antitubercular Activity

Indole derivatives, including this compound, have been reported to possess antitubercular activity . This makes them a potential resource for the development of new antitubercular agents .

Antidiabetic Activity

Indole derivatives, including this compound, have been reported to possess antidiabetic activity . This makes them a potential resource for the development of new antidiabetic agents .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds containing the 1,3,4-oxadiazole moiety have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that 1,3,4-oxadiazole derivatives can interact with their targets through various mechanisms, including inhibitory activity . The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the nature of the target.

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,3,4-oxadiazole derivatives , it’s plausible that this compound could influence multiple pathways, with downstream effects varying based on the specific pathway and target involved.

Result of Action

Compounds containing the 1,3,4-oxadiazole moiety have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it’s plausible that this compound could have similar effects, depending on its specific targets and mode of action.

Eigenschaften

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-6-10(16)13-12-15-14-11(17-12)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKGJDRCDVRGQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408950 |

Source

|

| Record name | Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- | |

CAS RN |

105942-34-5 |

Source

|

| Record name | Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6483930.png)

![(2Z)-6-chloro-2-[(4-chloro-2-fluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483934.png)

![(2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6483942.png)

![(2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483949.png)

![(2Z)-6-chloro-2-[(3-chloro-4-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483959.png)

![(2Z)-6-chloro-2-[(3-chloro-4-methoxyphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483962.png)

![(2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6483970.png)

![2-fluoro-N-(4-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B6483974.png)

![2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B6483985.png)

![1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6483995.png)

![6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol](/img/structure/B6484002.png)

![6-bromo-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one](/img/structure/B6484011.png)